molecular formula C11H5NO2 B8365138 5-Cyano-[1,2]naphthoquinone

5-Cyano-[1,2]naphthoquinone

Cat. No.: B8365138
M. Wt: 183.16 g/mol
InChI Key: MJVRWGBVWDEJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-[1,2]naphthoquinone is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two oxo groups at the 1 and 2 positions of the naphthalene ring and a carbonitrile group at the 5 position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-[1,2]naphthoquinone typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,2-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to facilitate the formation of the oxo groups. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other nitrile-forming reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-[1,2]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex naphthalene derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in dihydroxynaphthalene derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

    Oxidation Products: Higher oxidation state naphthalene derivatives.

    Reduction Products: Dihydroxynaphthalene derivatives.

    Substitution Products: Amides, substituted naphthalenes.

Scientific Research Applications

5-Cyano-[1,2]naphthoquinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyano-[1,2]naphthoquinone involves its interaction with various molecular targets. The oxo groups can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroxynaphthalene: Lacks the nitrile group but has similar oxidation potential.

    1,2-Naphthoquinone: Similar structure but without the nitrile group.

    5-Cyanonaphthalene: Contains the nitrile group but lacks the oxo groups.

Uniqueness

5-Cyano-[1,2]naphthoquinone is unique due to the combination of oxo and nitrile groups on the naphthalene ring

Properties

Molecular Formula

C11H5NO2

Molecular Weight

183.16 g/mol

IUPAC Name

5,6-dioxonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)14/h1-5H

InChI Key

MJVRWGBVWDEJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=O)C(=O)C2=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of 5-cyano-1-tetralone with selenium dioxide as described in Reference Example 1A yielded the corresponding 5-cyano-[1,2]naphthoquinone, which was coupled with 2,3-diamino-benzoic acid, diacetate salt, as described to yield the title compound.
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